Guanosine 5'-diphospho-beta-L-fucose sodium salt
CAS No.: 148296-47-3
Cat. No.: VC11999062
Molecular Formula: C16H23N5Na2O15P2
Molecular Weight: 633.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148296-47-3 |
|---|---|
| Molecular Formula | C16H23N5Na2O15P2 |
| Molecular Weight | 633.3 g/mol |
| IUPAC Name | disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
| Standard InChI | InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 |
| Standard InChI Key | BUWGXAMQXMUESR-JLTDHLQRSA-L |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
| SMILES | CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
| Canonical SMILES | CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
GDP-L-fucose sodium salt is the disodium derivative of guanosine diphosphate fucose, characterized by its β-L-fucose moiety linked to guanosine via a diphosphate bridge. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 148296-47-3 | |
| Molecular Formula | C₁₆H₂₃N₅Na₂O₁₅P₂ | |
| Molecular Weight | 633.3 g/mol | |
| Density | 2.42 ± 0.1 g/cm³ (predicted) | |
| Storage Temperature | −20°C | |
| pKa | 1.10 ± 0.50 (predicted) |
The compound’s stability under acidic conditions (pH 3.4) facilitates its use in enzymatic assays . Its crystalline form appears as a white to off-white powder, with solubility in aqueous buffers enhanced by sodium counterions . The InChI key (InChI=1S/C16H25N5O15P2.2Na...) confirms stereochemical specificity, critical for substrate recognition by fucosyltransferases.
Biosynthetic Pathways and Chemical Synthesis
Biological Production in Escherichia coli
GDP-L-fucose is natively synthesized via the de novo pathway in prokaryotes and eukaryotes. In recombinant E. coli BL21(DE3), modular pathway engineering—overexpressing gmd (GDP-mannose 4,6-dehydratase) and wcaG (GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase)—enhances flux toward GDP-L-fucose. Supplementation with mannose (a superior carbon source compared to glucose) increased titers by 1.3-fold to 52.5 ± 0.8 mg/L in fed-batch fermentations .
Chemical Synthesis Strategies
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Synthesis of β-L-Fucopyranosyl Phosphate: Optimization of phosphorylation conditions increased intermediate yields five-fold compared to earlier methods .
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Coupling with GMP Derivatives: Using guanosine 5'-phosphoric di-n-butylphosphinothioic anhydride or GMP morpholidate, the final condensation step proceeds in pyridine with silver acetate catalysis, monitored via HPLC (retention time: 11.7 min) .
Industrial and Research Applications
Substrate for Fucosyltransferases
GDP-L-fucose sodium salt is indispensable in synthesizing fucosylated glycans, such as Lewis antigens (e.g., Lewis X, Lewis Y), which mediate cell adhesion in cancer metastasis and inflammation . For example, fucosyltransferase VII (FTVII) utilizes GDP-L-fucose to catalyze α1,3-fucosylation on murine adipose-derived mesenchymal stromal cells, modifying surface glycoproteins for therapeutic applications .
Microbe Agglutination Assays
In microbiological research, GDP-L-fucose enables the study of lectin-carbohydrate interactions. Helicobacter pylori adhesion to gastric epithelia, mediated by fucose-specific lectins, is inhibited by GDP-L-fucose in agglutination assays, underscoring its role in pathogenicity studies .
Future Directions and Challenges
While microbial production offers scalability, metabolic bottlenecks in GDP-mannose conversion limit yields. Combinatorial approaches—integrating mannose-6-phosphate isomerase overexpression with dynamic pathway regulation—may enhance flux. Additionally, enzymatic recycling systems for GTP (a co-substrate in GDP-L-fucose synthesis) could reduce production costs .
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